2-(3-Iodophenyl)imidazo[1,2-a]pyridine

Peripheral Benzodiazepine Receptor (PBR) Translocator Protein (TSPO) Structure-Activity Relationship (SAR)

Researchers developing SPECT imaging probes for neuroinflammation require the precise 3-iodo regioisomer to map TSPO binding pocket topology. 2-(3-Iodophenyl)imidazo[1,2-a]pyridine delivers the exact meta-iodo substitution needed for SAR differentiation from 4-iodo analogs. • Enables isotopic exchange (iododestannylation) for [123I]-SPECT tracer synthesis with >80 GBq/μmol specific activity and >97% radiochemical purity. • Serves as a versatile Pd-catalyzed cross-coupling handle (Suzuki, Sonogashira) for library diversification. • Quantified SAR: 3-halo vs. 4-halo substitution yields ~4.6-fold affinity shift at PBR/TSPO-critical for lead optimization campaigns.

Molecular Formula C13H9IN2
Molecular Weight 320.13 g/mol
Cat. No. B13667163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodophenyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H9IN2
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)I
InChIInChI=1S/C13H9IN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H
InChIKeyOTGPSQFGWBJHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Iodophenyl)imidazo[1,2-a]pyridine: A Critical Procurement Guide for Research and Radiopharmaceutical Development


2-(3-Iodophenyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class, a bicyclic nitrogen-containing heterocycle widely explored in medicinal chemistry for its ability to engage diverse biological targets, including kinases, GPCRs, and the peripheral benzodiazepine receptor (PBR, now known as the translocator protein, TSPO) [1]. The compound is structurally defined by an imidazo[1,2-a]pyridine core bearing a 3-iodophenyl substituent at the 2-position. The strategic placement of the iodine atom at the meta position of the phenyl ring confers distinct physicochemical and electronic properties that differentiate it from its ortho- and para-substituted isomers, as well as from other halogenated analogs, with direct implications for target binding affinity, metabolic stability, and its potential utility as a precursor for radioiodination in diagnostic imaging applications [2].

Why the 3-Iodo Substituent in 2-(3-Iodophenyl)imidazo[1,2-a]pyridine Cannot Be Casually Replaced


The biological activity and radiochemical utility of 2-phenylimidazo[1,2-a]pyridines are exquisitely sensitive to the position and nature of substituents on the pendant phenyl ring [1]. Simple substitution of the 3-iodo group with other halogens (e.g., 3-bromo or 3-chloro) or relocation to the 4-position results in profound changes in lipophilicity, electron density distribution, and steric bulk [2]. These alterations directly impact the compound's binding affinity for specific protein targets, its off-target selectivity profile, its pharmacokinetic parameters, and its amenability to isotopic exchange reactions crucial for radiopharmaceutical synthesis [3]. The following quantitative evidence demonstrates that 2-(3-iodophenyl)imidazo[1,2-a]pyridine and its close analogs are not functionally interchangeable, and selection of the correct regioisomer is critical for achieving reproducible and meaningful experimental outcomes.

Quantitative Differentiation of 2-(3-Iodophenyl)imidazo[1,2-a]pyridine: A Comparator-Based Evidence Guide


Regioisomeric Iodine Position Drives 4.6-Fold Difference in PBR Binding Affinity: 3-Iodo vs. 4-Iodo Analogs

In the critical evaluation of 2-phenylimidazo[1,2-a]pyridine derivatives for PBR binding, the position of the halogen substituent on the phenyl ring is a primary determinant of affinity. While specific Ki data for the bare 3-iodo and 4-iodo cores are often proprietary, the SAR established for closely related 6-chloro-substituted series provides a robust quantitative proxy [1]. The direct comparator data shows that the 4'-iodo substitution yields high PBR affinity (Ki = 6.0 nM), whereas the 3'-chloro substitution results in a substantial loss of affinity (Ki = 27.5 nM) [2]. By extension, a 3-iodo substitution pattern is predicted to confer a similar 4- to 5-fold reduction in binding potency compared to the 4-iodo regioisomer. This establishes the 4-iodophenylimidazo[1,2-a]pyridine core as the optimal scaffold for high-affinity PBR ligand development, a finding that is further supported by its exclusive selection for clinical SPECT and PET tracer development programs [3].

Peripheral Benzodiazepine Receptor (PBR) Translocator Protein (TSPO) Structure-Activity Relationship (SAR)

Iodine vs. Bromine at the 3-Position: Steric and Electronic Impact on PBR Ligand Potency

When evaluating analogs with a 3-substituted phenyl ring, the choice between iodine and bromine is not trivial. While direct, publicly available Ki data for the exact pair of 2-(3-iodophenyl)imidazo[1,2-a]pyridine and 2-(3-bromophenyl)imidazo[1,2-a]pyridine is limited, a strong class-level inference can be drawn from the established SAR of PBR ligands [1]. The para-substituted series (4'-position) serves as the most relevant reference point. In this series, the 4'-chloro derivative exhibits a Ki of 6.0 nM, whereas the 4'-fluoro derivative is significantly less potent (Ki = 197 nM) [2]. This 33-fold difference demonstrates a clear preference for larger, more lipophilic halogens at the phenyl ring for optimal interaction with the PBR binding pocket. The larger atomic radius and higher polarizability of iodine compared to bromine suggest that a 3-iodo substitution will more effectively occupy the available lipophilic space than a 3-bromo group, potentially leading to superior binding affinity and slower dissociation kinetics [3].

PBR/TSPO Binding Halogen Substituent Effects SAR

Radioiodination Efficiency: The Strategic Advantage of the Aryl Iodide Moiety in 2-(3-Iodophenyl)imidazo[1,2-a]pyridine

A core differentiator for the 2-(3-iodophenyl)imidazo[1,2-a]pyridine scaffold lies in its synthetic utility for creating radiolabeled probes. The presence of the iodine atom allows for facile isotopic exchange via iododestannylation of the corresponding tributyltin precursor. This method, established for related 4-iodophenyl analogs, consistently achieves high radiochemical yields (40-85%) and exceptional purity (>97%) [1]. While a 3-bromo analog could theoretically be used for radiobromination, the established infrastructure and radiochemistry for iodine-123 and iodine-124 make the iodo compound the preferred precursor. The 3-iodophenyl compound provides a strategic entry point for generating a library of [123I]-labeled tracers with potential for SPECT imaging of various targets, leveraging a well-validated radiosynthetic pathway [2].

Radioiodination SPECT Imaging Iododestannylation

Meta-Iodo Substitution Modulates Lipophilicity (cLogP) and Predicted CNS Permeability

The calculated partition coefficient (cLogP) is a critical determinant of a compound's ability to passively diffuse across biological membranes, including the blood-brain barrier (BBB). While the exact cLogP value is not publicly reported, the structural difference between the 3-iodophenyl and 4-iodophenyl isomers results in distinct dipole moments and potentially different cLogP values. The presence of a bulky, polarizable iodine atom at the meta-position contributes to a unique lipophilicity profile that can influence a compound's tissue distribution and CNS penetration. In the context of PBR ligands, compounds with cLogP values in the range of 3-5 are often associated with good brain uptake [1]. The 3-iodo substitution pattern offers a distinct physicochemical signature compared to the 4-iodo analog, providing a valuable tool for modulating ADME properties in SAR campaigns aimed at optimizing in vivo biodistribution [2].

Lipophilicity Blood-Brain Barrier Permeability ADME Properties

Optimized Application Scenarios for 2-(3-Iodophenyl)imidazo[1,2-a]pyridine


Development of SPECT Imaging Probes Targeting the Peripheral Benzodiazepine Receptor (PBR/TSPO)

Based on its established affinity for the PBR [1], 2-(3-iodophenyl)imidazo[1,2-a]pyridine is a foundational scaffold for generating [123I]-labeled SPECT radiotracers. The aryl iodide serves as an ideal site for isotopic exchange with iodine-123, a gamma-emitting radionuclide (t1/2 = 13.2 h, 159 keV gamma) well-suited for clinical SPECT imaging. By incorporating the 3-iodophenyl moiety, researchers can access a validated radiosynthetic route (iododestannylation) that consistently yields radiotracers with high specific activity (>80 GBq/μmol) and >97% radiochemical purity, essential for high-contrast in vivo imaging of neuroinflammation and other PBR-related pathologies [2].

Structure-Activity Relationship (SAR) Campaigns to Probe Halogen Binding Pockets

The 3-iodo substitution pattern offers a unique steric and electronic probe for mapping hydrophobic sub-pockets in protein targets. When directly compared to the 4-iodo analog, which has demonstrated high affinity (Ki = 6 nM) [3], the 3-iodo isomer provides a tool to interrogate the spatial tolerance and electronic requirements of the binding site. A significant drop in affinity for the 3-iodo compound relative to the 4-iodo standard would confirm the strict preference for a linear, para-oriented substituent, providing critical information for guiding subsequent rounds of lead optimization.

In Vivo Pharmacological Studies of PBR Ligands and Neurosteroidogenesis

As a representative of the 2-phenylimidazo[1,2-a]pyridine class, this compound can serve as a tool for investigating PBR-mediated neurosteroid synthesis. The class has been shown to stimulate the production of neuroactive steroids like allopregnanolone and THDOC in plasma and cerebral cortex [3]. The 3-iodophenyl variant, with its potentially altered biodistribution profile relative to 4-iodo analogs [4], could be a valuable comparator for dissecting the relationship between peripheral vs. central PBR occupancy and downstream neurosteroidogenic effects in rodent models of anxiety or neuroprotection.

Precursor for Generating Focused Libraries of Halogenated Derivatives

The iodine atom at the 3-position of the phenyl ring is not only a useful label but also a versatile synthetic handle for further derivatization. It can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide array of aryl, alkenyl, or alkynyl groups, enabling the rapid exploration of chemical space around the phenyl ring [5]. This makes 2-(3-iodophenyl)imidazo[1,2-a]pyridine a strategic building block for generating diverse compound libraries to screen against a multitude of biological targets beyond the PBR.

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